![molecular formula C10H14N2O B1476791 (1-(2-Aminophenyl)azetidin-3-yl)methanol CAS No. 2092491-53-5](/img/structure/B1476791.png)
(1-(2-Aminophenyl)azetidin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been a topic of interest in recent years. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “(1-(2-Aminophenyl)azetidin-3-yl)methanol” is unique and contributes to its versatility in various applications.Chemical Reactions Analysis
Azetidine derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Antimicrobial Activity
Azetidin-2-one derivatives, which include “(1-(2-Aminophenyl)azetidin-3-yl)methanol”, have been synthesized and tested for their antimicrobial activity . These compounds have shown promising results in inhibiting the growth of various bacteria and fungi .
Anticancer Potential
Azetidin-2-one derivatives have also been evaluated for their anticancer potential . The synthesized conjugates were tested against MCF-7 cell lines, a type of breast cancer cell line .
Antioxidant Activity
In addition to their antimicrobial and anticancer properties, azetidin-2-one derivatives have also demonstrated antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases .
Synthesis of Other Compounds
Azetidin-2-one derivatives serve as key intermediates in the synthesis of other biologically active compounds . For instance, they have been used in the synthesis of 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one .
Antifungal Activity
Some azetidinone derivatives have shown significant antifungal activity . They have been found to inhibit the mycelia growth of test fungi at certain concentrations .
Antibacterial Activity
Azetidin-2-one derivatives have been reported to have antibacterial properties . They have been found to be effective against a variety of bacterial strains .
Safety and Hazards
Future Directions
Azetidine derivatives have received special attention in medicinal chemistry because of their promising biological activity . The future directions in the research and development of “(1-(2-Aminophenyl)azetidin-3-yl)methanol” and similar compounds could involve further exploration of their therapeutic properties and potential applications in drug discovery .
properties
IUPAC Name |
[1-(2-aminophenyl)azetidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISADOWQPYJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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